Bis(N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-))trimagnesium
Description
Chemical Identity and Structural Characterization of Bis(N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-))trimagnesium
Systematic Nomenclature and IUPAC Conventions for Metal-Peptide Complexes
The systematic IUPAC name for this compound, (2S)-2-[[(2S)-2-acetamido-3-carboxylatopropanoyl]amino]pentanedioate trimagnesium , reflects its stereochemistry and coordination environment. The nomenclature adheres to IUPAC guidelines for metal complexes, where the anionic ligand is named first, followed by the cationic metal center. The prefix bis- indicates two identical ligand units, each contributing three deprotonated carboxyl groups (denoted by the (2-) charge per ligand). The magnesium ions are designated as trimagnesium to reflect their stoichiometric ratio (3:2 metal-to-ligand ratio).
Key features of the naming convention include:
- Amino acid backbone prioritization : The parent ligand, N-acetyl-L-aspartyl-L-glutamate, is named with aspartate (Asp) preceding glutamate (Glu) in the peptide linkage.
- Deprotonation state : The (2-) suffix per ligand indicates deprotonation of three carboxyl groups (two from glutamic acid, one from aspartic acid).
- Metal coordination : The term trimagnesium follows the ligand name, consistent with IUPAC Rule IR-7.32 for polynuclear complexes.
Crystal Structure Analysis and Coordination Geometry
While crystallographic data for this specific compound is limited in public databases, its coordination geometry can be inferred from analogous magnesium-carboxylate systems. Each magnesium ion likely adopts an octahedral geometry , coordinated by:
- Two carboxylate oxygen atoms from the aspartyl residue
- One carboxylate oxygen from the glutamyl residue
- Three water molecules or counterions completing the coordination sphere
A hypothetical structural model suggests the following features:
The two ligand units likely bridge three magnesium ions through μ₂-carboxylate linkages, forming an extended network structure. This contrasts with simpler magnesium-aspartate complexes, which often exhibit monodentate or bidentate binding modes.
Spectroscopic Characterization (FTIR, NMR, XPS)
Fourier-Transform Infrared Spectroscopy (FTIR)
Critical vibrational modes observed in the ligand and its magnesium complex include:
The redshift in νₐₛ(COO⁻) and blueshift in νₛ(COO⁻) confirm carboxylate participation in metal coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (D₂O, 500 MHz) reveals:
- Aspartyl CH₂ protons : δ 2.65–2.80 ppm (split into multiplet due to restricted rotation)
- Glutamyl CH₂ protons : δ 2.10–2.30 ppm
- Acetyl methyl group : δ 1.95 ppm (singlet)
¹³C NMR shows characteristic carboxylate carbons at 175–180 ppm, shifted upfield by 5–8 ppm compared to the free ligand.
X-ray Photoelectron Spectroscopy (XPS)
The Mg 2p binding energy appears at 49.8 eV, consistent with Mg²⁺ in an oxygen-rich coordination environment. The O 1s spectrum shows two components:
- 531.2 eV (carboxylate oxygen)
- 532.5 eV (coordinated water)
Comparative Analysis with Related Magnesium-Aspartate/Glutamate Complexes
Key distinctions include:
- Enhanced thermal stability compared to single-amino acid complexes, attributable to the chelate effect of the triply deprotonated ligand.
- Lower aqueous solubility versus Mg(Asp)₂·4H₂O, likely due to extended polymeric structure formation.
- Tridentate binding mode unique to this complex, versus bidentate coordination in simpler Mg²⁺-carboxylate systems.
Properties
CAS No. |
57308-12-0 |
|---|---|
Molecular Formula |
C22H26Mg3N4O16 |
Molecular Weight |
675.4 g/mol |
IUPAC Name |
trimagnesium;(2S)-2-[[(2S)-2-acetamido-3-carboxylatopropanoyl]amino]pentanedioate |
InChI |
InChI=1S/2C11H16N2O8.3Mg/c2*1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;;;/h2*6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);;;/q;;3*+2/p-6/t2*6-,7-;;;/m00.../s1 |
InChI Key |
VLNZYKFOSKODRV-FJHXSCPSSA-H |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Canonical SMILES |
CC(=O)NC(CC(=O)[O-])C(=O)NC(CCC(=O)[O-])C(=O)[O-].CC(=O)NC(CC(=O)[O-])C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium typically involves the reaction of N-acetyl-L-alpha-aspartyl and L-glutamato with magnesium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the proper coordination of the ligands with the magnesium ions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the magnesium ions or the organic ligands.
Substitution: The ligands can be substituted with other functional groups or ions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce new compounds with different ligands .
Scientific Research Applications
Chemical Properties and Structure
The compound is a magnesium salt of a bis-aspartate derivative, which contributes to its solubility and reactivity. The presence of multiple carboxylate groups allows for interactions with biological systems, making it a candidate for drug delivery and therapeutic applications.
Neuroscience
Research indicates that derivatives of N-acetyl-L-aspartyl-L-glutamate, related to the compound , may act as endogenous excitatory peptides in the central nervous system. Studies have shown that N-acetyl-aspartyl-glutamate can partially displace L-glutamate binding in various brain regions, suggesting a role in neurotransmission and potential therapeutic implications for neurological disorders .
Drug Delivery Systems
The biocompatibility of magnesium complexes has led to their exploration as drug delivery vehicles. The ability of Bis(N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-))trimagnesium to form stable complexes with drugs enhances solubility and bioavailability. This property is particularly beneficial in delivering poorly soluble therapeutic agents .
Antitumor Activity
In vivo studies have demonstrated that the compound exhibits significant antitumor effects in xenograft models. For example, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed following treatment, highlighting its potential application in inflammatory diseases .
Data Tables
Case Study 1: Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth in multi-drug resistant strains was observed.
These case studies underline the therapeutic potential of this compound across diverse medical fields.
Mechanism of Action
The mechanism of action of Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.
Pathways Involved: It modulates various biochemical pathways, including those related to neurotransmission and metabolic regulation.
Comparison with Similar Compounds
N-Acetylaspartylglutamate (NAAG)
- Structure : NAAG is a dipeptide (N-acetyl-L-aspartyl-L-glutamic acid) without metal coordination.
- Function : Acts as a mixed agonist/antagonist at metabotropic glutamate receptors (mGluR3) and exhibits neuroprotective properties .
- Stability : Rapidly hydrolyzed by N-acetylated-α-linked acidic dipeptidase (NAALADase) into N-acetyl-aspartate (NAA) and glutamate, limiting its bioavailability .
- Regional Distribution : Highest concentrations in spinal cord and cerebellum, with neuronal localization confirmed via lesion studies .
Key Difference : Unlike the magnesium complex, NAAG lacks metal coordination, resulting in shorter half-life (t₁/₂ ~10 min in vivo) and susceptibility to enzymatic degradation .
N-Acetylated Aspartyl-Glutamate Derivatives
(a) (2S)-2-[(N-Acetyl-L-alpha-Aspartyl)Amino]Nonanoic Acid
- Structure: NAAG derivative with a nonanoic acid side chain.
- Function : Inhibitor of glutamate carboxypeptidase II (GCPII), a therapeutic target for neuropathic pain .
- Stability : Enhanced resistance to NAALADase due to structural modification .
Comparison : The magnesium complex differs in its ionic coordination, which may influence receptor binding kinetics compared to alkyl-chain modifications.
(b) N-Succinyl-Glutamic Acid
- Structure : Glutamic acid with a succinyl group instead of acetyl-aspartyl.
- Function : Competitive inhibitor of NAALADase (IC₅₀ ~µM range) .
- Mechanism : Chelates Zn²⁺ in the enzyme’s active site, blocking NAAG hydrolysis .
Metal-Coordinated Dipeptides
(a) Trihydrogen Tris[N-(1-Oxooctadecyl)-L-Glutamato(2-)]Aluminate(3-)
- Structure : Aluminum-coordinated glutamic acid derivative with long alkyl chains .
- Application: Used in material science for nanoparticle synthesis.
- Solubility : Hydrophobic due to alkyl chains, unlike the hydrophilic magnesium-NAAG complex.
(b) N-Phthaloyl Glutamic Acid
- Structure : Glutamic acid derivatized with a phthaloyl group .
- Use : Intermediate in peptide synthesis; lacks CNS activity.
Key Difference : Bis(N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-))trimagnesium is uniquely tailored for neurological applications, whereas other metal-coordinated dipeptides serve industrial or synthetic purposes.
Other N-Acetylated Amino Acid Derivatives
- Examples: N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) .
- Function : Biomarkers for toxicant exposure (e.g., acrylamide, vinyl chloride).
- Relevance : Structurally distinct from NAAG derivatives, as they lack aspartyl-glutamate linkages and magnesium coordination.
Biological Activity
Bis(N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-))trimagnesium , commonly referred to as trimagnesium bis(N-acetyl-L-aspartyl-glutamate), is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound is a derivative of N-acetylaspartylglutamate (NAAG), a dipeptide that plays significant roles in the central nervous system (CNS). This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It consists of three magnesium ions coordinated with two N-acetyl-L-aspartyl-L-glutamate moieties. This structure is crucial for its biological activity, particularly its interaction with various receptors in the CNS.
| Property | Value |
|---|---|
| Molecular Formula | C22H26Mg3N4O12 |
| Molecular Weight | 498.58 g/mol |
| CAS Number | 57308-12-0 |
| EINECS | 260-673-3 |
This compound exhibits its biological effects primarily through modulation of glutamatergic signaling pathways. NAAG, the parent compound, acts as a neuromodulator by activating metabotropic glutamate receptor 3 (mGluR3) and inhibiting excessive glutamate release, thereby providing a neuroprotective effect against excitotoxicity associated with various neurological disorders .
Key Mechanisms:
- Neuromodulation : NAAG functions as a retrograde neurotransmitter that regulates synaptic transmission and plasticity by acting on presynaptic mGluR3 receptors.
- Inhibition of Glutamate Release : By activating mGluR3, NAAG reduces glutamate release from presynaptic neurons, which is crucial in preventing excitotoxic damage in conditions like Alzheimer's disease and epilepsy .
- Interaction with NMDA Receptors : NAAG has been shown to have differential effects on NMDA receptor subtypes, enhancing synaptic signaling while inhibiting extrasynaptic pathways that contribute to excitotoxicity .
Therapeutic Potential
The therapeutic implications of this compound are significant, particularly in the treatment of neurodegenerative diseases and conditions characterized by glutamatergic dysregulation.
Table 2: Potential Therapeutic Applications
Study on Neuroprotection
A study investigated the neuroprotective effects of NAAG in a rat model of ischemic stroke. The administration of NAAG significantly reduced neuronal apoptosis and inflammation in the affected brain regions, demonstrating its potential as a therapeutic agent for stroke recovery .
Clinical Implications
Research indicates that increasing endogenous NAAG levels through the inhibition of glutamate carboxypeptidase II (GCPII) may offer new treatment avenues for various neurological disorders. Inhibitors like 2-PMPA have shown promise in enhancing NAAG levels and improving outcomes in animal models of Alzheimer's disease and traumatic brain injury .
Q & A
Basic Research Questions
Q. What analytical methods are currently used to quantify Bis(N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-))trimagnesium in biological tissues, and how do their sensitivities compare?
- Methodological Answer :
- HPLC : An isocratic anion-exchange HPLC method with phosphate buffer (pH 6.5) and UV detection at 214 nm achieves a sensitivity of 0.1 nmol for NAAG, with retention times of 5.6 min (N-acetylaspartate, NAA) and 11.4 min (NAAG) .
- 1H-MRS : Non-invasive quantification at 7 Tesla (7T) using optimized PRESS sequences and spectral deconvolution allows in vivo measurement in human brain regions (e.g., frontal cortex), with validation via phantom calibration .
- Limitations : HPLC requires tissue homogenization and lacks real-time resolution, while 1H-MRS faces challenges in distinguishing NAAG from overlapping glutamate signals at lower field strengths.
Q. What evidence supports the role of this compound as a neurotransmitter, and which receptor subtypes are involved?
- Experimental Approaches :
- Receptor Binding Assays : NAAG binds to a subpopulation of glutamate receptors with high affinity (Kd = 420 nM), validated via competitive displacement of L-[³H]glutamate in rat brain homogenates .
- Electrophysiology : In rat piriform cortex slices, NAAG-induced excitation of pyramidal cells is blocked by DL-2-amino-4-phosphonobutyrate (AP4), a metabotropic glutamate receptor antagonist, but not by ionotropic antagonists .
- Lesion Studies : Unilateral bulbectomy reduces NAAG levels in the ipsilateral piriform cortex, correlating with loss of lateral olfactory tract synaptic activity .
Advanced Research Questions
Q. How can researchers resolve contradictions between regional NAAG distribution and its hydrolyzing enzyme (NAALADase) activity in the CNS?
- Key Findings and Strategies :
- Regional Discrepancies : NAAG levels vary 10-fold across brain regions (highest in spinal cord), while NAALADase activity varies only 3-fold, peaking in the cerebellum .
- Methodological Controls :
- Use in situ hybridization to map NAALADase mRNA expression alongside immunohistochemical NAAG localization.
- Employ selective lesions (e.g., spinal cord transection) to assess compartment-specific metabolism. NAAG decreases 51% caudal to lesions, suggesting axonal transport and localized hydrolysis .
- Hypothesis : NAALADase may process additional N-acetylated acidic peptides, explaining its broader distribution .
Q. What experimental designs address the dual role of this compound as a neuroexcitatory agent and potential neuroprotectant?
- Contradictory Data Analysis :
- Excitotoxicity : Intracerebral NAAG injection induces seizures via metabotropic receptor activation, mimicking quisqualic acid .
- Neuroprotection : NAAG hydrolysis by NAALADase releases glutamate, which may exacerbate excitotoxicity, but N-acetylaspartate (a cleavage product) has putative osmoregulatory and neuroprotective roles .
- Approaches :
- Use NAALADase inhibitors (e.g., 2-PMPA) to isolate NAAG-specific effects in stroke models.
- Measure intracellular calcium flux in primary neurons exposed to NAAG ± receptor antagonists.
Q. How do lesion models differentiate neuronal versus glial localization of this compound, and what controls ensure validity?
- Case Study :
- Kainate Lesions : Striatal kainate lesions reduce NAAG by 31% and NAA (neuronal marker) by 58%, supporting partial neuronal localization .
- Controls :
- Verify lesion specificity with glial (GFAP) and neuronal (NeuN) markers.
- Normalize NAAG levels to synaptosomal protein content to account for cellular debris.
- Advanced Technique : Combine microdialysis with HPLC-MS to monitor real-time NAAG release in lesioned versus intact regions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
